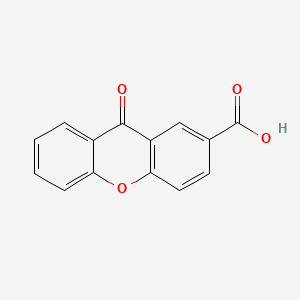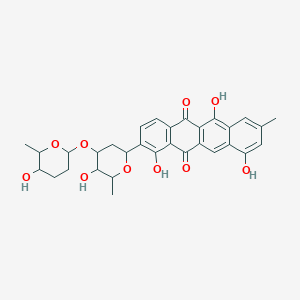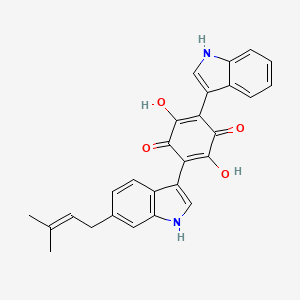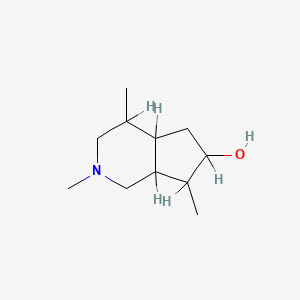
Incarvilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trimethyloctahydro-1H-cyclopenta[c]pyridin-6-ol is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties and Synthesis
- Synthesis and Analgesic Efficacy : Incarvillateine (INCA), derived from Incarvillea sinensis, demonstrates significant analgesic properties, especially in treating neuropathic pain. Researchers developed a synthetic approach enabling the production of (-)-INCA and its analogs. In studies, INCA exhibited strong analgesic effects, surpassing the efficacy of gabapentin, a common pain medication (Huang et al., 2016).
Structural Analysis and Derivatives
- Stereochemistry and New Alkaloids : The absolute stereochemistry of incarvilline, a core compound in several alkaloids from Incarvillea sinensis, was determined using Mosher's method and X-ray analysis. This research also identified a new alkaloid, hydroxyincarvilline (Chi et al., 1997).
- Total Synthesis of Incarvilline : The first total synthesis of several monoterpene alkaloids, including incarvilline, was accomplished, providing insight into the natural enantiomers of these compounds (Ichikawa et al., 2004).
Pharmacological Studies
- Antinociceptive Effects and Mechanism : Incarvillateine's antinociceptive action is emphasized, particularly its effectiveness in a formalin-induced pain model in mice. The study also investigated the structural necessity of the cyclobutane ring in expressing antinociceptive activity (Nakamura et al., 2001).
- Antinociceptive and Motor Suppressive Effects : Research suggests that incarvillateine's antinociceptive effects do not stem from fatty acid binding protein (FABP) inhibition. Instead, its potent antinociceptive and motor suppressive effects are highlighted, indicating the need for careful interpretation of its analgesic properties (Kim et al., 2019).
- Activation of Adenosine System : Incarvillateine's effectiveness against various types of pain (acute, inflammatory, neuropathic) is linked to the activation of the adenosine system rather than the opioid system, suggesting a novel mechanism of action for this compound (Wang et al., 2015).
Other Relevant Studies
- Alkaloid Isolation and Structural Characterization : New alkaloids related to incarvillateine were isolated and characterized, contributing to the understanding of the chemical diversity and potential applications of compounds derived from Incarvillea sinensis (Chi et al., 1992).
- Antinociceptive Effect Comparison and Mechanism : Incarvillateine’s antinociceptive effect was compared with morphine, and the study suggested a possible influence on central opioid pathways, highlighting its potential for pain management (Nakamura et al., 1999).
Eigenschaften
CAS-Nummer |
145307-22-8 |
|---|---|
Produktname |
Incarvilline |
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C11H21NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h7-11,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
MDEHQFAHARLWSP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2C1CC(C2C)O)C |
Kanonische SMILES |
CC1CN(CC2C1CC(C2C)O)C |
Synonyme |
7-epi-incarvilline incarvillateine incarvilline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



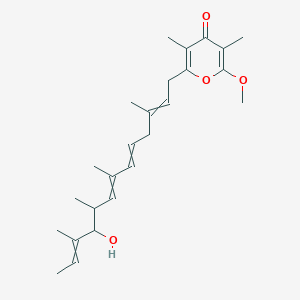
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)

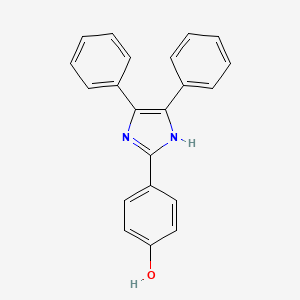
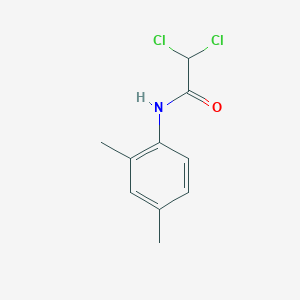
![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)
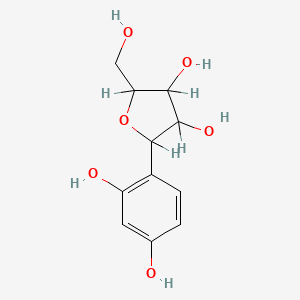
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
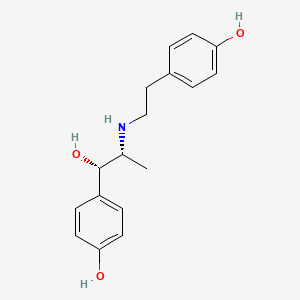
![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
